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Abstract
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a constrained, non-

proteinogenic α-amino acid analog of proline. Its rigid four-membered ring structure and the

presence of a quaternary α-carbon center make it a valuable building block in medicinal

chemistry and peptidomimetics. The incorporation of this moiety into peptides can induce

specific secondary structures, such as γ-turns, thereby influencing their conformational

properties and biological activity. This technical guide provides a comprehensive overview of

the properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, including its

physicochemical characteristics, a detailed experimental protocol for its synthesis, and an

exploration of its application in peptide design.

Core Properties
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, often abbreviated as Boc-α-

Me-Aze-OH, is a synthetic amino acid derivative. The tert-butoxycarbonyl (Boc) group serves

as a protecting group for the nitrogen atom, facilitating its use in standard peptide synthesis

protocols.
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Physicochemical and Spectroscopic Data
Quantitative data for 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is

summarized in the tables below. It is important to note that much of the available detailed data

pertains to the closely related, non-methylated analog, (S)-1-(tert-butoxycarbonyl)azetidine-2-

carboxylic acid, which is provided for comparative purposes.

Table 1: General Properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Property Value Reference

Molecular Formula C₁₀H₁₇NO₄ [1]

Molecular Weight 215.25 g/mol [1]

Appearance White solid/crystals
Inferred from related

compounds

Stereoisomers (2S)- and (2R)-enantiomers [2]

Table 2: Comparative Physicochemical Properties

Property
1-(tert-Butoxycarbonyl)-2-
methylazetidine-2-
carboxylic acid

(S)-1-(tert-
butoxycarbonyl)azetidine-
2-carboxylic acid

CAS Number
449758-77-4 (racemic),

1363402-35-0 ((2S)-isomer)
51077-14-6

Melting Point Data not available 105-110 °C

Boiling Point Data not available 339.14 °C (estimated)

Density Data not available 1.225 g/cm³ (estimated)

pKa Data not available 4.01 ± 0.20 (predicted)

Optical Activity Data not available
[α]/D = -120.0±2.0°, c = 1 in

methanol

Table 3: Spectroscopic Data Comparison
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Spectroscopic Data
1-(tert-Butoxycarbonyl)-2-
methylazetidine-2-
carboxylic acid

(S)-1-(tert-
butoxycarbonyl)azetidine-
2-carboxylic acid

¹H NMR Data not available in literature

(300 MHz, CDCl₃) δ 4.79 (m,

1H), 3.93 (m, 2H), 2.46 (m,

2H), 1.48 (s, 9H)

¹³C NMR Data not available in literature Data not readily available

Mass Spectrometry Data not available in literature Predicted [M+H]⁺: 202.1074

Synthesis and Experimental Protocols
The synthesis of enantiopure 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
is a multi-step process that involves the formation of the azetidine ring via intramolecular

alkylation, followed by the resolution of diastereomeric amides.[2]

Synthesis Workflow
The overall synthetic strategy involves the preparation of a suitable precursor, formation of the

four-membered ring, and subsequent functional group manipulation to yield the final product.
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Caption: General workflow for the synthesis of Boc-α-Me-Aze-OH.

Detailed Experimental Protocol (Adapted from
Literature)
The following is a representative, detailed protocol for the synthesis of enantiopure 1-(tert-
Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, based on published methodologies.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1288896?utm_src=pdf-body
https://www.researchgate.net/publication/257402348_Practical_preparation_of_enantiopure_2-methyl-azetidine-2-carboxylic_acid_a_g-turn_promoter
https://www.benchchem.com/product/b1288896?utm_src=pdf-body-img
https://www.benchchem.com/product/b1288896?utm_src=pdf-body
https://www.benchchem.com/product/b1288896?utm_src=pdf-body
https://www.researchgate.net/publication/257402348_Practical_preparation_of_enantiopure_2-methyl-azetidine-2-carboxylic_acid_a_g-turn_promoter
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Preparation of the Azetidine Precursor

To a solution of a suitable α-amino ester in an appropriate solvent (e.g., dichloromethane),

add a base (e.g., triethylamine) and an alkylating agent (e.g., a 1,3-dihaloalkane).

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

Dissolve the precursor from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

Add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

Allow the reaction to warm to room temperature and stir for 4-8 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and concentrate.

The resulting crude azetidine derivative is used in the next step without further purification.

Step 3: Diastereomeric Resolution

Couple the racemic azetidine carboxylic acid with an enantiomerically pure chiral amine

(e.g., (S)-phenylglycinol) using a standard peptide coupling reagent (e.g., HATU, HOBt,

DIPEA).

Separate the resulting diastereomeric amides by column chromatography on silica gel.
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Step 4: Hydrolysis and Boc-Protection

Hydrolyze the separated diastereomeric amides under acidic or basic conditions to liberate

the free amino acid.

Protect the nitrogen atom of the enantiomerically pure 2-methylazetidine-2-carboxylic acid

with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide) in

a mixture of water and a suitable organic solvent (e.g., dioxane).

Acidify the reaction mixture and extract the final product, 1-(tert-Butoxycarbonyl)-2-
methylazetidine-2-carboxylic acid, with an organic solvent.

Dry the organic layer and remove the solvent under reduced pressure to yield the pure

product.

Applications in Drug Discovery and Peptide Design
The rigid azetidine ring of Boc-α-Me-Aze-OH serves to constrain the peptide backbone, making

it a valuable tool for studying and controlling peptide conformation. Its primary application lies

in its ability to induce γ-turns in peptides.[3][4]

Induction of γ-Turns in Peptides
A γ-turn is a three-residue turn in a peptide chain that is stabilized by a hydrogen bond between

the carbonyl oxygen of the first residue and the amide proton of the third residue. The

incorporation of Boc-α-Me-Aze-OH at the i+1 position of a peptide sequence can promote the

formation of a γ-turn.[4]
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Caption: Logical flow of γ-turn induction by Boc-α-Me-Aze-OH.
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This conformational control is crucial in the design of peptidomimetics with enhanced stability,

receptor affinity, and selectivity. By locking a peptide into a specific bioactive conformation, it is

possible to improve its therapeutic properties.

Biological Implications of Azetidine-Containing Peptides
While specific biological data for peptides containing 1-(tert-Butoxycarbonyl)-2-
methylazetidine-2-carboxylic acid are not extensively available, the parent compound,

azetidine-2-carboxylic acid, is known to be a proline analog that can be misincorporated into

proteins, leading to altered protein structure and function.[5] This highlights the potential for

azetidine-containing compounds to interact with biological systems in unique ways. The

conformational constraints imposed by the 2-methylazetidine-2-carboxylic acid moiety can be

exploited to design peptides that target specific protein-protein interactions or enzyme active

sites.

Safety and Handling
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is classified as an irritant.[6]

Standard laboratory safety precautions should be followed when handling this compound.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF

ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).

Conclusion
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a valuable and versatile

building block for researchers in drug discovery and peptide science. Its unique structural

features allow for the precise control of peptide conformation, specifically promoting the

formation of γ-turns. While detailed physicochemical and biological data for this specific

compound are still emerging, the established synthetic routes and the known conformational

effects of the azetidine ring underscore its potential for the development of novel
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peptidomimetics with tailored biological activities. Further research into the biological effects of

peptides incorporating this constrained amino acid is warranted to fully explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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